![molecular formula C14H17ClN2S B12303629 4-Chloro-2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12303629.png)

4-Chloro-2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

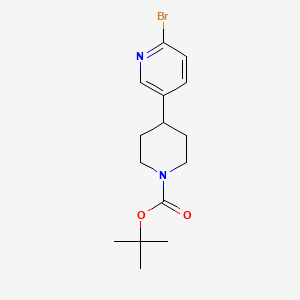

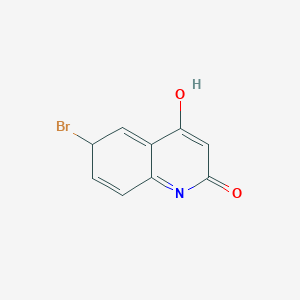

4-Chlor-2-Cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin ist eine organoheterocyclische Verbindung mit der Summenformel C14H17ClN2S. Diese Verbindung gehört zur Familie der Thienopyrimidine, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in der pharmazeutischen Chemie bekannt ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Chlor-2-Cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode umfasst die Reaktion von 2-Amino-4-chlor-5,6-dimethylthiophen-3-carbonitril mit Cyclohexylamin in Gegenwart einer Base wie Natriumhydrid. Die Reaktion wird in einer inerten Atmosphäre durchgeführt, häufig unter Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess wird hinsichtlich Ausbeute und Reinheit optimiert, wobei häufig mehrere Reinigungsschritte wie Umkristallisation und Chromatographie erforderlich sind, um sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen erfüllt .

Chemische Reaktionsanalyse

Reaktionstypen

4-Chlor-2-Cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Chloratom kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Oxidation und Reduktion: Die Verbindung kann zur Bildung von Sulfoxiden oder Sulfonen oxidiert und zur Bildung der entsprechenden Amine oder Alkohole reduziert werden.

Cyclisierungsreaktionen: Sie kann an Cyclisierungsreaktionen teilnehmen, um komplexere heterocyclische Strukturen zu bilden.

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie Natriumazid, Kaliumthiocyanat oder primäre Amine in Lösungsmitteln wie Ethanol oder Acetonitril.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (mCPBA).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind substituierte Thienopyrimidine, Sulfoxide, Sulfone und verschiedene heterocyclische Derivate .

Wissenschaftliche Forschungsanwendungen

4-Chlor-2-Cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Pharmazeutische Chemie: Es wird als Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen mit potentiellen therapeutischen Wirkungen verwendet.

Biologische Studien: Die Verbindung wird auf ihre biologischen Aktivitäten untersucht, einschließlich antimikrobieller, antifungizider und Antikrebsaktivitäten.

Chemische Forschung: Es dient als Baustein für die Synthese komplexerer Moleküle in der organischen Chemie.

Wirkmechanismus

Der Wirkmechanismus von 4-Chlor-2-Cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und Struktur der Verbindung variieren .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include substituted thienopyrimidines, sulfoxides, sulfones, and various heterocyclic derivatives .

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Chlor-5,6-dimethylthieno[2,3-d]pyrimidin: Fehlt die Cyclohexylgruppe, was zu unterschiedlichen biologischen Aktivitäten und Eigenschaften führt.

4-Chlor-2-Cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidin: Enthält anstelle einer Cyclohexylgruppe eine Cyclopropylgruppe, was sich auf seine Reaktivität und Anwendungen auswirkt.

Einzigartigkeit

4-Chlor-2-Cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Cyclohexylgruppe erhöht seine Lipophilie und kann seine Wechselwirkung mit biologischen Zielstrukturen beeinflussen .

Eigenschaften

IUPAC Name |

4-chloro-2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2S/c1-8-9(2)18-14-11(8)12(15)16-13(17-14)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFCEOBMRXHRSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(=N2)C3CCCCC3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrazolidine-3-carboxylate](/img/structure/B12303546.png)

![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione](/img/structure/B12303555.png)

![Methyl 2-({[(2S)-3-(1H-indol-3-YL)-1-methoxy-1-oxopropan-2-YL]carbamoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B12303566.png)

![2-Amino-3-[4-(3-bromopropoxy)phenyl]propanoic acid;hydrochloride](/img/structure/B12303580.png)

![(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12303612.png)